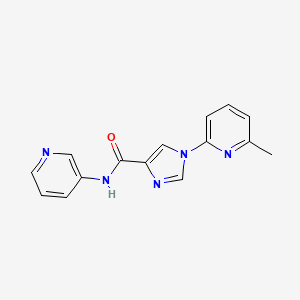

![molecular formula C30H20N6O3S2 B2975808 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 361167-90-0](/img/structure/B2975808.png)

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

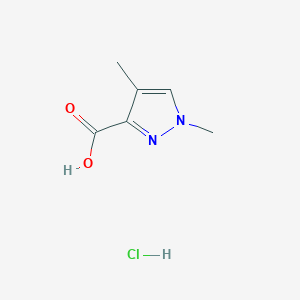

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C30H20N6O3S2 and its molecular weight is 576.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Functional Polymer Synthesis

This compound has been explored in the synthesis of functional polymers. Specifically, various side groups, including pyridine, have been grafted onto polymers using thiol−ene addition, highlighting a method to incorporate protected thiol groups into functional precursors. This approach is significant for long-term storage and convenient addition to polymers, potentially applicable to any polymer displaying pendant vinyl groups (R. David & J. Kornfield, 2008).

Vascular Endothelial Growth Factor Inhibition

In the field of medicinal chemistry, substituted benzamides, including structures similar to the compound , have shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit excellent kinase selectivity, favorable pharmacokinetics, and efficacy in carcinoma models, making them significant in cancer research (R. Borzilleri et al., 2006).

Antituberculosis Activity

Compounds with a similar structure have demonstrated promising antituberculosis activity. A study on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed significant activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents for tuberculosis (V. U. Jeankumar et al., 2013).

Antibacterial and Antifungal Activities

In the study of antimicrobial properties, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities. These properties underline their potential in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Photocatalytic Degradation Studies

Research has also explored the use of pyridine-based compounds in photocatalytic degradation processes. Studies on the degradation of pyridine in water via photocatalysis have shown its rapid elimination, indicating the potential of such compounds in environmental cleanup applications (C. Maillard-Dupuy et al., 1994).

Cancer Cell Line Studies

The compound's structural analogs have shown cytotoxic activity against various human cancer cell lines. This highlights their potential in cancer treatment, particularly due to their significant cytotoxicity against specific cell lines (F. Adhami et al., 2014).

Mécanisme D'action

Target of Action

GNF-Pf-4323 primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) . This transporter is predicted to encode a member of the major facilitator superfamily (MFS) and is involved in the transport of substances across biological membranes .

Mode of Action

GNF-Pf-4323 interacts with its target, the transporter PF3D7_0312500, in a way that leads to the death of both blood- and sexual-stage Plasmodium falciparum parasites .

Biochemical Pathways

The biochemical pathways affected by GNF-Pf-4323 are related to the mitochondrial function of the parasite. The compound has been shown to decrease the sensitivity of the parasite to other compounds that have a mitochondrial mechanism of action .

Pharmacokinetics

It is known that the compound is effective against plasmodium falciparum parasites in the low nanomolar to low micromolar range . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.

Result of Action

The action of GNF-Pf-4323 results in the death of both blood- and sexual-stage Plasmodium falciparum parasites . This is likely due to the compound’s interaction with the transporter PF3D7_0312500 and its potential effects on the parasite’s mitochondrial function .

Propriétés

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N6O3S2/c37-27(35-29-33-25(17-40-29)23-5-1-3-15-31-23)19-7-11-21(12-8-19)39-22-13-9-20(10-14-22)28(38)36-30-34-26(18-41-30)24-6-2-4-16-32-24/h1-18H,(H,33,35,37)(H,34,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQPRRCFAGYART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=CC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)

![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)

![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)

![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)

![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975744.png)

![(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2975748.png)